5-Bromo-2-(2-cyclohexylethoxy)pyrimidine
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Overview
Description
5-Bromo-2-(2-cyclohexylethoxy)pyrimidine is a heterocyclic organic compound that features a bromine atom at the 5-position and a 2-cyclohexylethoxy group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine typically involves the bromination of a pyrimidine precursor followed by the introduction of the 2-cyclohexylethoxy group. One common method involves the reaction of 5-bromopyrimidine with 2-cyclohexylethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-cyclohexylethoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form substituted pyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Cross-Coupling: Palladium catalysts such as Pd(PPh3)4, along with bases like potassium carbonate, are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of aryl- or alkynyl-substituted pyrimidines .
Scientific Research Applications
5-Bromo-2-(2-cyclohexylethoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine that is used in cross-coupling reactions.
5-Bromo-2-methoxypyrimidine: A compound with a methoxy group at the 2-position instead of a 2-cyclohexylethoxy group.
Uniqueness
5-Bromo-2-(2-cyclohexylethoxy)pyrimidine is unique due to the presence of the bulky 2-cyclohexylethoxy group, which can influence its reactivity and the types of interactions it can participate in. This makes it particularly useful in applications where steric effects are important .
Properties
Molecular Formula |
C12H17BrN2O |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
5-bromo-2-(2-cyclohexylethoxy)pyrimidine |
InChI |
InChI=1S/C12H17BrN2O/c13-11-8-14-12(15-9-11)16-7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 |
InChI Key |
OFCDOAMKFLCSBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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